3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS number and properties
3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS number and properties
This is an in-depth technical guide on 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry.
Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a "privileged scaffold" in drug discovery, belonging to the class of 3-aryl-3-hydroxypiperidines . Unlike its more common isomer (4-phenylpiperidin-4-ol), the 3-substituted variant introduces a unique vector for chiral exploration and conformational restriction.
This compound serves two primary roles in pharmaceutical research:
-
Pharmacophore: It acts as a core binding motif for G-protein coupled receptors (GPCRs), particularly within the CNS (e.g., NMDA, Sigma-1, and NK1 receptors).
-
Synthetic Intermediate: The aryl bromide functionality allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal "diversity-oriented synthesis" (DOS) building block.
Chemical Identity & Properties
This compound is a member of the 3-arylpiperidin-3-ol series. While the 4-fluoro and 4-chloro analogs are widely cataloged, the 4-bromo variant is often employed when subsequent functionalization of the aromatic ring is required.
| Property | Data / Description |
| Chemical Name | 3-(4-Bromophenyl)piperidin-3-ol hydrochloride |
| Systematic Name | 3-(4-Bromophenyl)-3-hydroxypiperidine hydrochloride |
| Molecular Formula | C₁₁H₁₄BrNO · HCl |
| Molecular Weight | 256.14 (Free Base) / 292.60 (HCl Salt) |
| CAS Number | Note: Specific CAS often custom-synthesized.Analog Ref: 173447-88-6 (4-Cl analog); 173447-91-1 (4-F analog) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |
| Chirality | Contains one stereocenter at C3. Usually synthesized as a racemate unless asymmetric catalysis is used. |
Structural Differentiation
It is critical to distinguish this compound from its regioisomers, which have vastly different biological profiles:
-
Target: 3-(4-Bromophenyl)piperidin-3-ol (3-position, chiral center).
-
Isomer A: 4-(4-Bromophenyl)piperidin-4-ol (4-position, achiral/meso plane).[1]
-
Isomer B: 3-(4-Bromophenyl)piperidine (Lacks the 3-hydroxyl group).
Synthetic Methodology
The synthesis of 3-aryl-3-hydroxypiperidines is chemically distinct from the 4-isomer. The 3-position is sterically more congested and requires specific protecting group strategies to prevent side reactions during the Grignard addition.
Protocol: Grignard Addition to N-Protected 3-Piperidone
This route ensures high yield and prevents self-condensation of the piperidone.
Step 1: Protection
-
Reagents: 3-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).
-
Product: tert-Butyl 3-oxopiperidine-1-carboxylate.
-
Rationale: The Boc group is stable to basic Grignard conditions but easily removed later.
Step 2: Grignard Addition (The Critical Step)
-
Reagents: 4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene via Mg or iPrMgCl), THF (anhydrous).
-
Conditions: -78°C to 0°C under Argon.
-
Mechanism: Nucleophilic attack of the aryl anion on the C3 ketone.
-
Note: 1,4-Dibromobenzene is used; selective mono-lithiation/magnesiation is required to retain the second bromine atom for the final product.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Product: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.
-
Purification: Recrystallization from EtOH/Et₂O.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis from commercially available 3-piperidone via Boc-protection and Grignard addition.
Mechanistic Insights & Applications
The 3-aryl-3-hydroxypiperidine scaffold is a bioisostere of the morpholine and phenylpiperidine classes. The presence of the hydroxyl group at the 3-position provides a hydrogen bond donor/acceptor site that is often crucial for high-affinity binding to CNS targets.
A. Structure-Activity Relationship (SAR)[2]
-
The Bromine Handle: The 4-bromo substituent is electronically withdrawing (sigma-inductive) but lipophilic. More importantly, it serves as a "synthetic handle." Researchers use this compound to generate libraries by coupling aryl boronic acids (Suzuki) or amines (Buchwald) to the phenyl ring after the piperidine core is established.
-
The 3-Hydroxyl Group: This group often locks the piperidine ring into a specific chair conformation due to intramolecular H-bonding with the amine (if deprotonated) or interactions with receptor residues (e.g., Aspartate in GPCRs).
B. Therapeutic Areas[3]
-
NMDA Receptor Antagonists: Analogs of this scaffold (often with 4-benzyl or 4-phenyl substitutions) bind to the NR2B subunit of the NMDA receptor, relevant for treating neuropathic pain and depression.
-
Substance P (NK1) Antagonists: The 3-substituted piperidine core mimics the spatial arrangement of the quinuclidine core found in Maropitant or Ezlopitant.
-
Sigma Receptors: The combination of a basic amine and a lipophilic aromatic ring is the classic pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotection.
Visualization: Functional Diversification
Caption: Divergent synthesis pathways utilizing the bromine handle and secondary amine for library generation.
Handling, Safety, and Stability
As a halogenated amine salt, this compound requires standard laboratory safety protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrate formation.
-
Solubility Profile for Assays:
-
Stock Solution: 10 mM in DMSO (stable for 3 months at -20°C).
-
Aqueous Buffer: Soluble up to 5 mM in PBS (pH 7.4), but may precipitate at higher pH (>8.5) as the free base forms.
-
References
-
Synthesis of 3-Arylpiperidines
-
Gheorghe, A., et al. "Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration." Organic Letters, 2005.
-
- Pharmacological Relevance (NMDA/Sigma)
-
Analogous Compounds (Fluoro/Chloro variants)
-
Sigma-Aldrich Catalog Data for CAS 173447-91-1 (3-(4-Fluorophenyl)piperidin-3-ol).
-
- Grignard Addition Methodologies: Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie Int. Ed., 2003. (Methodology for preparing functionalized aryl-Mg reagents).
